4-Chloro-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Chloro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It is a white to almost white powder or crystalline solid with a melting point of 160-165°C . This compound is slightly soluble in water but more soluble in organic solvents like methanol . It is commonly used in the synthesis of various chemical derivatives, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines . This suggests that it may interact with targets involved in cell proliferation and growth.
Mode of Action
Its use in the synthesis of antiproliferative compounds suggests it may interact with its targets to inhibit cell growth and proliferation
Biochemical Pathways
Given its use in the synthesis of antiproliferative compounds, it may be involved in pathways related to cell growth and proliferation .
Pharmacokinetics
It is slightly soluble in water at 25°C (0.039 g/L) , which may affect its bioavailability and distribution.
Result of Action
Compounds synthesized using it have shown antiproliferative activity against melanoma cell lines , suggesting it may contribute to the inhibition of cell growth and proliferation.
Action Environment
Its solubility in water may be influenced by temperature , which could impact its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzotrifluoride with carbon dioxide in the presence of a base, followed by hydrolysis . Another method involves the use of 3,4-dichlorobenzotrifluoride as a starting material, which undergoes etherification and subsequent acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted benzoic acids.
Coupling: Products are typically biaryl compounds.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the carboxylic acid group.
3-Chloro-4-(trifluoromethyl)benzoic acid: Similar structure with different substitution pattern.
4-(Trifluoromethyl)benzoic acid: Lacks the chlorine atom.
Uniqueness
4-Chloro-3-(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These functional groups also enhance its utility in various chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHHAZOVVZBSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378756 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-36-6 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.